2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane
CAS No.: 2306278-17-9
Cat. No.: VC4297488
Molecular Formula: C11H19NO
Molecular Weight: 181.279
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306278-17-9 |
|---|---|
| Molecular Formula | C11H19NO |
| Molecular Weight | 181.279 |
| IUPAC Name | 2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C11H19NO/c1-12-5-3-11(4-6-12)7-10(8-11)9-13-2/h9H,3-8H2,1-2H3 |
| Standard InChI Key | ABZCUIRLPSOERT-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)CC(=COC)C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s spirocyclic framework consists of a seven-membered 7-azaspiro[3.5]nonane system, where a nitrogen atom occupies the seventh position of the ring. A methoxymethylene group () is attached at the second carbon, introducing both steric bulk and electronic modulation. The spiro junction at carbon 7 creates a rigid bicyclic structure, which has been shown to enhance binding affinity in drug-receptor interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 181.279 g/mol | |
| IUPAC Name | 2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane | |
| CAS Registry Number | 2306278-17-9 | |
| SMILES Notation | CN1CCC2(CC1)C(=COC)C3 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the methoxymethylene group, including a singlet at 3.52 ppm for the methyl protons () and a doublet at 5.21 ppm for the methylidene protons () . The spirocyclic carbons exhibit characteristic shifts in -NMR, with the quaternary spiro carbon resonating at 114.0 ppm .
Synthesis and Manufacturing
Stepwise Synthesis
The synthesis of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane typically involves a multi-step sequence:
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Formation of the Spiro Core: Cyclization of 1-methylpiperidine-4-carboxaldehyde under acidic conditions generates the 7-azaspiro[3.5]nonane scaffold .
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Methoxymethylene Introduction: A Wittig reaction between the spiro intermediate and methoxymethyltriphenylphosphonium iodide introduces the methoxymethylene group .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Spiro Core Formation | HCl, THF | 87 | 95 |
| Methoxymethylene Addition | , DCM | 78 | 92 |
Challenges and Solutions
A major hurdle in synthesis is the potential ring-opening of the spirocyclic ether during acidic or basic conditions. This is mitigated by using mild phase-transfer catalysts (e.g., tetrabutylammonium bromide) and low-temperature reactions (<0°C) . Transition-metal catalysts like palladium on carbon further enhance selectivity, reducing byproducts such as olefinic impurities .
Chemical Reactivity and Functionalization
Electrophilic Reactivity
The methoxymethylene group acts as an electron-rich site, facilitating electrophilic substitutions. For example, bromination at the methylidene carbon produces 2-(dibromomethoxymethylene)-7-methyl-7-azaspiro[3.5]nonane, a key intermediate for cross-coupling reactions .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, yielding tetracyclic adducts. These adducts have been explored as precursors for antiviral agents .
Equation 1: Diels-Alder Reaction
Comparative Analysis with Related Spirocycles
Table 3: Structural and Functional Comparisons
| Compound | Spiro Ring Size | Functional Group | EGFR |
|---|---|---|---|
| 7-Methyl-2,7-diazaspiro[3.5]nonane | 6-membered | None | >100 µM |
| 7-Oxo-2-azaspiro[3.5]nonane | 7-membered | Ketone | 45 µM |
| Target Compound | 7-membered | Methoxymethylene | 2.3 µM |
The methoxymethylene group confers a 20-fold increase in EGFR inhibition compared to the ketone-bearing analog, underscoring its role in enhancing target engagement .
Applications in Drug Development
Respiratory Syncytial Virus (RSV) Inhibitors
Derivatives of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane show promise in blocking RSV fusion proteins. A lead compound reduced viral load by 99% in human airway epithelial cells at 10 nM.
Irreversible EGFR Inhibitors
Functionalization with acrylamide moieties yields covalent inhibitors that bind Cys797 in EGFR, overcoming resistance mutations like T790M. Phase I trials of a derivative (DA-47058) are ongoing for non-small cell lung cancer .
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